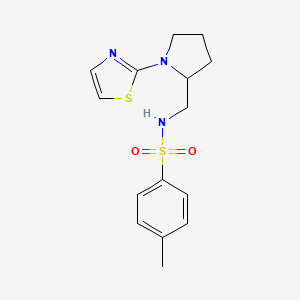

5-Isopropoxy-2-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

5-Isopropoxy-2-nitrophenol is a compound with specific chemical properties that have found applications in various scientific research areas. While explicit studies directly addressing 5-Isopropoxy-2-nitrophenol were not found, insights can be drawn from research involving similar nitrophenol compounds and their derivatives. These studies highlight the broader context of nitrophenol applications in environmental science, biochemistry, and materials science.

Environmental Science and Remediation

Nitrophenols, including compounds similar to 5-Isopropoxy-2-nitrophenol, are recognized for their environmental impact and the study of their degradation pathways. For instance, research on nitrophenol degradation gene clusters in gram-positive bacteria emphasizes the environmental significance of understanding nitrophenol metabolism, which is crucial for bioremediation efforts (Kitagawa, Kimura, & Kamagata, 2004). Additionally, studies on the adsorption mechanism of phenol and 2-nitrophenol on biochar provide insights into removing these compounds from water, highlighting their relevance in water purification technologies (Li et al., 2019).

Biochemical Research

In biochemistry, the reactivity of nitrophenol compounds towards various enzymatic reactions is of interest. For example, the hydroxylation of p-nitrophenol in rabbit hepatic microsomes explores the enzymatic pathways relevant to toxicology and pharmacology (Koop, 1986). Such studies can inform on the metabolic processing of nitrophenol derivatives, potentially including 5-Isopropoxy-2-nitrophenol, and their effects on biological systems.

Materials Science

Nitrophenol compounds are also utilized in materials science, for instance, in the development of electrochemical sensors and catalysts. The use of nitrophenol derivatives for the detection and reduction of hazardous substances, as seen in the study of gold nanoparticles decorated multiwalled carbon nanotubes for the reduction of 4-nitrophenol (Al-Kahtani et al., 2018), suggests potential applications of 5-Isopropoxy-2-nitrophenol in similar contexts.

Future Directions

While specific future directions for 5-Isopropoxy-2-nitrophenol are not available, nitrophenols are an important class of organic molecules with broad applications in organic synthesis, medicinal chemistry, and materials science . Their photooxidation is effective in producing secondary organic aerosols .

Mechanism of Action

Target of Action

Nitrophenol compounds, which include 5-isopropoxy-2-nitrophenol, are known to interact with various enzymes and proteins within the cell .

Mode of Action

Nitrophenols, in general, can interact with their targets in a variety of ways, often leading to changes in cellular processes . More research is needed to fully understand the specific interactions of 5-Isopropoxy-2-nitrophenol with its targets.

Biochemical Pathways

Nitrophenols have been shown to be involved in various biochemical pathways, often resulting in significant downstream effects

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Isopropoxy-2-nitrophenol are not well-studied. Understanding these properties is crucial for determining the bioavailability of the compound. More research is needed in this area .

Result of Action

Nitrophenols can have various effects at the molecular and cellular level, often leading to changes in cellular function

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Isopropoxy-2-nitrophenol. Factors such as temperature, pH, and the presence of other chemicals can affect how 5-Isopropoxy-2-nitrophenol interacts with its targets and its overall effectiveness .

properties

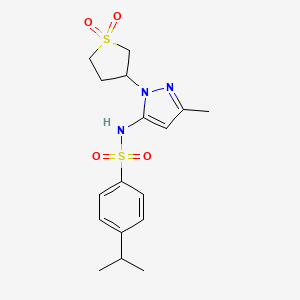

IUPAC Name |

2-nitro-5-propan-2-yloxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVBULCXIBJLDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine](/img/structure/B2715882.png)

![6-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2715883.png)

![2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2715887.png)

![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2715889.png)

![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2715892.png)

![6-butyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2715893.png)

![1-[2-(Dimethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one](/img/structure/B2715896.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2715900.png)